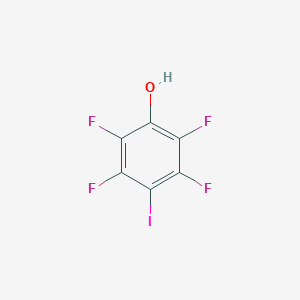

2,3,5,6-Tetrafluoro-4-iodophenol

Description

General Overview of Fluorine and Iodine Substituent Effects on Aromatic Systems

The presence of halogen substituents on an aromatic ring imparts distinct electronic and steric effects that influence the ring's reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (σ-effect) through the sigma bond. csbsju.edu This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (π-donation). csbsju.edu Although fluorine is a poor π-donor compared to other halogens like chlorine, bromine, and iodine, this effect can still influence the regioselectivity of reactions. csbsju.edu

In contrast, iodine is less electronegative and more polarizable than fluorine. While it also exhibits an electron-withdrawing inductive effect, it is a better π-donor than fluorine. csbsju.edu The direct iodination of aromatic rings is often difficult and requires the use of an oxidizing agent to generate a more powerful electrophilic iodine species. jove.comlibretexts.orglibretexts.org The substitution of an aromatic ring with fluorine atoms can significantly impact the strength of halogen bonds formed by other halogens on the same ring. nih.gov Studies have shown that fluorine substitution can dramatically increase the strength of halogen bonds involving chlorine, bromine, and iodine, in some cases by up to 100%. nih.gov

Positioning of 2,3,5,6-Tetrafluoro-4-iodophenol within Advanced Organic Synthesis

This compound serves as a valuable building block in advanced organic synthesis due to its unique combination of functional groups. The presence of the hydroxyl group, multiple fluorine atoms, and an iodine atom allows for a variety of chemical transformations. The iodine atom, in particular, is a versatile handle for introducing other functional groups through reactions such as cross-coupling. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in various nucleophilic reactions. researchgate.net

The highly fluorinated ring influences the acidity of the phenolic proton and the reactivity of the iodine atom. The electron-withdrawing nature of the fluorine atoms makes the phenol (B47542) more acidic and enhances the electrophilicity of the carbon bearing the iodine atom, making it more susceptible to nucleophilic attack. This compound and its derivatives are utilized in the synthesis of more complex molecules, including polymers and materials with specific electronic or biological properties. mdpi.com

Research Landscape of Highly Fluorinated Phenolic Compounds

The research landscape of highly fluorinated phenolic compounds is broad and expanding. These compounds are investigated for their potential applications in various fields. In materials science, the incorporation of fluorinated phenols into polymers can enhance thermal stability and confer unique surface properties. mdpi.com Fluorinated phenols have also been shown to be effective hydrogen bond donors, a property that is exploited in the formation of self-assembled monolayers and other supramolecular structures. brighton.ac.uk

In medicinal chemistry, the introduction of fluorine into phenolic structures can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov For example, fluorinated polyphenols have been investigated as selective enzyme inhibitors. nih.gov The synthesis of highly fluorinated phenols often involves multi-step processes, and researchers continue to develop more efficient and selective methods for their preparation. google.com The unique properties of these compounds ensure that they will remain an active area of research for the foreseeable future.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1998-58-9 chemicalbook.com |

| Molecular Formula | C₆HF₄IO nih.gov |

| Molecular Weight | 291.97 g/mol nih.gov |

| Melting Point | 48-50 °C alfa-chemistry.com |

| Boiling Point | 220.1 °C at 760 mmHg alfa-chemistry.com |

| Density | 2.303 g/cm³ alfa-chemistry.com |

| Flash Point | 86.9 °C alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4IO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCXHJYIEFKIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)I)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567743 | |

| Record name | 2,3,5,6-Tetrafluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-58-9 | |

| Record name | 2,3,5,6-Tetrafluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Iodophenol

Precursor-Based Synthetic Routes

Precursor-based synthetic routes are fundamental in the production of 2,3,5,6-Tetrafluoro-4-iodophenol. These methods often start with readily available polyfluorinated aromatic compounds.

A common and direct approach to synthesizing this compound involves the chemical modification of pentafluoroiodobenzene. sigmaaldrich.com This transformation is typically achieved through a nucleophilic aromatic substitution reaction.

The core of this synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile, typically a hydroxide (B78521) ion (OH⁻), attacks the electron-deficient aromatic ring of a pentafluoroiodobenzene derivative, leading to the displacement of a fluorine atom. libretexts.org The presence of multiple fluorine atoms on the benzene (B151609) ring activates it towards nucleophilic attack. nih.gov The reaction of pentafluoroiodobenzene with a hydroxide source, such as potassium hydroxide (KOH), results in the formation of the desired this compound. The strong electron-withdrawing nature of the fluorine atoms facilitates the substitution, particularly at the para position relative to the iodine atom. nih.govlibretexts.org

The general reaction can be represented as: C₆F₅I + KOH → C₆HF₄IO + KF

The efficiency and outcome of the nucleophilic aromatic substitution are significantly influenced by the reaction solvents and conditions. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates formed during the reaction.

Commonly used solvents and their effects are detailed in the table below:

| Solvent | Conditions | Observations |

| Pyridine | Often used with a hydroxide source like KOH. | Pyridine can act as a catalyst and a solvent, facilitating the reaction by increasing the nucleophilicity of the hydroxide ion. nih.gov |

| tert-Butyl alcohol | Used as a solvent for the reaction with KOH. | This solvent provides a less polar environment compared to water, which can be advantageous in controlling the reaction rate and minimizing side reactions. |

| Water | Aqueous solutions of hydroxides are common. | While water is a readily available solvent, the reaction in a purely aqueous medium might be less efficient due to the low solubility of pentafluoroiodobenzene. The use of co-solvents is often preferred. libretexts.org |

Reaction temperature and pressure are also critical parameters that need to be controlled to optimize the yield and purity of the final product.

An alternative synthetic pathway involves a multi-step sequence starting from a tetrafluoroaniline derivative. This method includes diazotization, followed by iodination and subsequent hydroxylation. The initial step is the reaction of 2-amino-ethanol with iodopentafluorobenzene (B1205980) to yield 2-(2,3,5,6-Tetrafluoro-4-iodo-anilino)-ethanol. nih.gov While the direct sequence for the target compound is less commonly detailed, the principles of these reactions on fluorinated aromatics are well-established.

The general sequence would theoretically proceed as follows:

Diazotization: A tetrafluoroaniline precursor would be treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt.

Iodination: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with an iodide source, such as potassium iodide, to introduce the iodine atom onto the aromatic ring.

Hydroxylation: The final step would involve the hydrolysis of the resulting iodo-tetrafluorobenzene derivative, often under heating in the presence of an acid or base, to introduce the hydroxyl group and form the final product.

Transformation from Pentafluoroiodobenzene Derivatives

Advanced Synthetic Strategies

More advanced and specialized methods have also been developed for the synthesis of this compound, often providing higher selectivity and efficiency.

This strategy involves the use of organolithium chemistry. A perfluorinated aromatic compound, such as 1,2,4,5-tetrafluorobenzene (B1209435), can be selectively deprotonated using a strong organolithium base, such as n-butyllithium, at low temperatures to form a lithiated intermediate. google.com This highly reactive intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom onto the aromatic ring. Subsequent hydroxylation of the resulting tetrafluoroiodobenzene would yield the target phenol (B47542). This method offers a high degree of control over the position of iodination.

Functional Group Interconversion on Fluorinated Scaffolds

A primary route for the synthesis of this compound involves the direct iodination of 2,3,5,6-Tetrafluorophenol (B1216870). This method falls under the category of electrophilic aromatic substitution, where an electrophilic iodine species reacts with the electron-rich tetrafluorophenyl ring. The hydroxyl group of the phenol is a strongly activating group, directing the substitution primarily to the para position due to steric hindrance from the adjacent fluorine atoms.

The reaction is generally carried out using molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent is crucial as iodine itself is not electrophilic enough to react with the deactivated fluorinated ring. Oxidizing agents such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) can be employed to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺) or hypoiodous acid (HOI). researchgate.netorgsyn.org

A general reaction scheme is presented below:

Reaction Scheme for the Iodination of 2,3,5,6-Tetrafluorophenol

The reaction is typically performed in a suitable solvent, such as water or a mixture of water and an organic solvent, to facilitate the dissolution of the reactants. orgsyn.org The temperature and reaction time are critical parameters that need to be optimized to ensure high yield and selectivity.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove any unreacted starting materials, by-products, and other impurities. The most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization and Column Chromatography

Recrystallization:

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be insoluble at high temperatures or remain in solution at low temperatures.

For a non-polar compound like this compound, non-polar solvents are generally good candidates for recrystallization. A common practice for similar iodophenols, such as p-iodophenol, is the use of ligroin, a non-polar hydrocarbon solvent mixture, which is similar in properties to hexane (B92381). orgsyn.org Therefore, a solvent system based on hexane or a mixture of hexane with a slightly more polar solvent could be effective for the recrystallization of this compound. The process typically involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.

Column Chromatography:

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. youtube.com For the purification of fluorinated compounds, specialized stationary phases can be particularly effective.

The general order of elution for different compound classes from a standard silica (B1680970) gel column (a polar stationary phase) is that non-polar compounds elute first. reddit.com Given the structure of this compound, it is a relatively polar molecule due to the hydroxyl group. Therefore, a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be employed. The optimal ratio of these solvents would be determined empirically, often using thin-layer chromatography (TLC) as a preliminary analytical tool.

For particularly challenging separations involving fluorinated compounds, the use of fluorinated stationary phases (fluorous chromatography) can be advantageous. These phases exhibit a high affinity for other fluorinated molecules, allowing for their selective retention and separation from non-fluorinated impurities.

Chemical Reactivity and Mechanistic Studies of 2,3,5,6 Tetrafluoro 4 Iodophenol

Nucleophilic Aromatic Substitution Reactions on the Tetrafluorophenyl Ring

The presence of four electron-withdrawing fluorine atoms significantly activates the aromatic ring of 2,3,5,6-tetrafluoro-4-iodophenol towards nucleophilic aromatic substitution (SNAr). mdpi.com This class of reactions provides a metal-free pathway to synthesize substituted polyfluoroarenes. mdpi.com

Displacement of the Iodine Atom by Various Nucleophiles

While fluorine atoms are generally more readily displaced than iodine in nucleophilic aromatic substitution reactions of polyfluorobenzenes, the specific reaction conditions and the nature of the nucleophile can influence the outcome. nih.gov For instance, in the related compound 2,3,5,6-tetrafluoro-4-iodopyridine, while many nucleophiles attack the 2-position, the iodide ion appears to attack the 4-iodo substituent. rsc.org This suggests that under certain conditions, the iodine atom in this compound could also be the site of nucleophilic attack. The relative reactivity of the C-I versus C-F bond is dependent on factors such as the nucleophile's hardness or softness and the stability of the resulting intermediate.

Selective Substitution of Fluorine Atoms

The substitution of fluorine atoms is a more common pathway in the nucleophilic aromatic substitution of polyfluoroarenes. mdpi.com The regioselectivity of this substitution is a critical aspect, often leading to a mixture of products if not properly controlled. mdpi.com

Controlling the regioselectivity of nucleophilic substitution in polyfluorinated systems is a significant challenge. mdpi.com The position of nucleophilic attack is governed by the electron density at the carbon atoms of the aromatic ring and steric hindrance. mdpi.com For instance, in octafluorotoluene, the fluorine atom at the para-position to the trifluoromethyl group is selectively substituted. mdpi.com In the case of this compound, the hydroxyl group and the iodine atom will influence the electron distribution and steric accessibility of the fluorine atoms, thereby directing the incoming nucleophile. Computational methods, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of isomeric σ-complex intermediates, which helps in forecasting the regioisomeric distribution in kinetically controlled SNAr reactions. nih.gov

The table below illustrates the activating and directing effects of various substituents in aromatic systems.

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

This table provides a general overview of substituent effects in electrophilic aromatic substitution, which can offer insights into the electronic nature of the substituents in this compound.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a carbanion intermediate. libretexts.org In the second step, the leaving group (in this case, a fluoride (B91410) ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

However, recent studies suggest that some SNAr reactions may proceed through a concerted one-step mechanism, particularly in cases involving fluoride as a leaving group. rsc.orgnih.gov Computational studies have shown that for some polyfluorinated compounds, a concerted displacement reaction is the favored pathway. nih.gov The specific mechanism, whether stepwise or concerted, can be influenced by the substrate, the nucleophile, and the reaction conditions. rsc.org For instance, SNAr reactions of halobenzenes with halide anions can proceed via a single-step mechanism without the formation of a stable σ-complex. acs.org

Electrophilic Aromatic Substitution Reactivity

While the electron-withdrawing nature of the four fluorine atoms deactivates the aromatic ring towards electrophilic attack, the hydroxyl group is a powerful activating group and an ortho-, para-director. libretexts.orgmsu.edu The halogens (fluorine and iodine) are deactivating but also ortho-, para-directing. wikipedia.org Therefore, the reactivity of this compound in electrophilic aromatic substitution reactions will be a balance of these opposing effects.

The substitution will likely be directed to the positions ortho and para to the hydroxyl group. However, since all four of these positions are occupied by fluorine or iodine, electrophilic substitution would require the displacement of one of these halogens. Given the high stability of the C-F bond, displacement of the iodine atom is more probable if an electrophilic substitution were to occur. It is important to note that highly fluorinated benzenes are generally very inert towards electrophilic reagents. nih.gov

The table below summarizes the typical reagents and electrophiles for common electrophilic aromatic substitution reactions.

| Reaction Type | Reagent | Electrophile (E⁺) |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Cl⁺ or Br⁺ |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Sulfonation | H₂SO₄ + SO₃ | SO₃H⁺ |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ |

This table provides examples of common electrophilic aromatic substitution reactions and the electrophilic species involved. msu.edu

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as esterification and etherification. These transformations are fundamental in creating more complex molecules and functional materials.

The phenolic hydroxyl group of this compound can be readily acylated to form the corresponding phenyl acetate (B1210297) derivative. This type of reaction, often a form of esterification, typically involves reacting the phenol (B47542) with an acylating agent like acetic anhydride (B1165640) or an acyl chloride in the presence of a base or catalyst. While specific studies detailing the acylation of this compound are not extensively documented in readily available literature, the principles of phenol acylation are well-established.

For instance, the acylation of phenols can be achieved using various catalytic systems. bcrec.id Zeolite catalysts, such as ZSM-5, have been employed for the acylation of phenol with acetic acid, showing high selectivity for the formation of para-substituted products. bcrec.id Another approach involves the use of a modified zinc chloride catalyst on alumina (B75360) under solvent-free microwave conditions, which has been shown to be effective for the ortho-C-acylation of various phenol derivatives. rsc.org These general methods highlight potential pathways for the synthesis of 2,3,5,6-tetrafluoro-4-iodophenyl acetate, a valuable intermediate for further chemical synthesis.

Table 1: Potential Acylation Reaction for this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine or other base | 2,3,5,6-Tetrafluoro-4-iodophenyl acetate |

Note: This table represents generalized reaction pathways for phenol acylation and would require experimental validation for this specific substrate.

The conversion of this compound to ether derivatives, particularly vinyl ethers, is a significant transformation for the synthesis of functional monomers. These monomers can be utilized in polymerization reactions to create polymers with specialized properties, such as high thermal stability, chemical resistance, and specific optical characteristics, owing to the presence of the highly fluorinated and iodinated aromatic ring.

Derivatization to Esters and Ethers

Etherification for Functional Monomer Synthesis (e.g., Vinyl Ethers)

SN2 Reaction Challenges and Optimization for Phenoxy-Vinyl Ethers

The synthesis of phenoxy-vinyl ethers from phenols typically proceeds via a variation of the Williamson ether synthesis, which is an SN2 reaction. However, the synthesis of vinyl ethers presents unique challenges. Vinylic halides are generally poor substrates for SN2 reactions due to the sp² hybridization of the carbon atom bearing the leaving group, which makes nucleophilic attack more difficult.

To overcome these challenges, indirect methods are often employed. One common strategy involves the reaction of the phenoxide with a protected acetaldehyde (B116499) equivalent, followed by an elimination step. Another approach is the palladium-catalyzed coupling of the phenol with a vinyl halide or a vinyl triflate. For a substrate like this compound, optimization of reaction conditions such as the choice of catalyst, base, solvent, and temperature is crucial to achieve a good yield of the desired vinyl ether product while minimizing side reactions.

Deprotonation of this compound for Nucleophilic Attack

A critical first step in the etherification of this compound is the deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide. This phenoxide is a much stronger nucleophile than the neutral phenol and is capable of attacking the electrophilic carbon of the alkylating or vinylating agent.

Organometallic Transformations and Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key functional group for engaging in a wide array of organometallic transformations, most notably palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound a valuable building block for the construction of complex molecular architectures.

Common cross-coupling reactions that can be utilized with this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position.

Sonogashira Coupling: The palladium- and copper-catalyzed reaction with a terminal alkyne to synthesize substituted alkynylarenes. This is a powerful method for creating carbon-carbon triple bonds.

Heck Coupling: The reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Stille Coupling: The coupling with an organostannane reagent catalyzed by palladium.

Buchwald-Hartwig Amination: The palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, replacing the iodine atom.

These reactions enable the iodine atom to be replaced with a wide variety of functional groups, making this compound a versatile precursor for the synthesis of complex fluorinated aromatic compounds. The phenolic hydroxyl group can be protected prior to the cross-coupling reaction and deprotected afterward, or the reaction conditions can be tuned to be compatible with the free hydroxyl group.

Table 2: Representative Cross-Coupling Reactions for this compound

| Coupling Reaction | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted alkene derivative |

Note: This table illustrates general examples of cross-coupling reactions. Specific conditions would need to be optimized for the this compound substrate.

Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling) with Iodinated Phenols

The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, is a well-established method in organic synthesis. The general mechanism involves the catalytic cycles of both palladium and copper, facilitating the coupling under relatively mild conditions.

However, a specific application of the Sonogashira coupling to this compound, a highly fluorinated and iodinated phenol, is not well-documented. While the reactivity of various aryl iodides in Sonogashira couplings is extensively studied, detailed reports on the behavior of this particular electron-deficient phenol are scarce. The presence of four fluorine atoms on the aromatic ring is expected to significantly influence the electronic properties and reactivity of the C-I bond, yet specific studies detailing catalyst systems, reaction kinetics, and product yields for the alkynylation of this compound could not be located. Consequently, the creation of a data table summarizing these findings is not feasible at this time.

Reactions with Organolithium Reagents

The reaction of aryl halides with organolithium reagents typically involves either metal-halogen exchange or nucleophilic attack. In the case of this compound, its reaction with organolithium reagents such as n-butyllithium or phenyllithium (B1222949) is of synthetic interest.

A singular, brief mention in a technical report noted the reaction of this compound with phenyllithium, indicating that the mixture was stirred at room temperature for an extended period. However, this account lacks crucial details regarding the identity of the resulting products, the reaction yield, and a mechanistic investigation. The acidic nature of the phenolic proton adds another layer of complexity to this reaction, as it would readily react with the organolithium reagent in an acid-base reaction. The subsequent reactivity of the resulting lithium phenoxide, particularly concerning the C-I bond, remains unexplored in the available literature. Without specific experimental outcomes or mechanistic studies, a detailed analysis and a corresponding data table for the reactions of this compound with organolithium reagents cannot be provided.

Advanced Spectroscopic and Structural Characterization of 2,3,5,6 Tetrafluoro 4 Iodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,3,5,6-tetrafluoro-4-iodophenol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling structural confirmation, reaction monitoring, and purity assessment.

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

The structural integrity of this compound is unequivocally confirmed through the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2,3,5,6-tetrafluorophenol (B1216870), shows a signal for the hydroxyl proton (OH) and another for the aromatic proton (H-4). In deuterated chloroform (B151607) (CDCl₃), the aromatic proton of 2,3,5,6-tetrafluorophenol appears at approximately 6.64 ppm. chemicalbook.com The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. pdx.edu

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 2,3,5,6-tetrafluorophenol, the carbon atoms attached to fluorine exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts are influenced by the high electronegativity of the fluorine atoms. organicchemistrydata.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. In one study, the ¹⁹F NMR spectrum of 2,3,5,6-tetrafluorophenol was used to study its microbial degradation. nih.gov The chemical shifts of the fluorine atoms provide insights into their electronic environment. For instance, in a study of various fluorophenols, the ¹⁹F chemical shift values were reported, although specific values for this compound were not detailed in the provided search results. nih.gov The introduction of an iodine atom at the 4-position would be expected to influence the chemical shifts of the adjacent fluorine atoms.

The following table summarizes typical NMR data for related fluorinated phenols.

| Nucleus | Compound | Solvent | Chemical Shift (ppm) |

| ¹H | 2,3,5,6-Tetrafluorophenol | CDCl₃ | ~6.64 chemicalbook.com |

| ¹⁹F | 2,4,5-Trifluorophenol | - | F-2: -147.1, F-4: -153.5, F-5: -143.7 nih.gov |

NMR Analysis for Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. bldpharm.comchemicalbook.com By acquiring NMR spectra at different time points during a reaction, chemists can observe the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions.

Furthermore, quantitative NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. nih.gov However, challenges can arise if impurity signals overlap with the analyte's signals, which may require specialized NMR techniques to resolve. nih.gov The presence of stereoisomers can also complicate the NMR spectrum, leading to multiple overlapping signals. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. bldpharm.comchemicalbook.com In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight of 291.97 g/mol . nih.govalfa-chemistry.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small molecules or radicals. libretexts.orgdocbrown.info For halogenated compounds, the isotopic pattern of the halogen atoms can aid in identification. libretexts.org The fragmentation of similar compounds, such as pentafluorophenol (B44920) derivatives, has been studied to understand their behavior upon electron bombardment. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by analyzing the molecule's vibrational modes. nih.govrsc.org The IR spectrum shows absorption bands at specific frequencies corresponding to the stretching and bending vibrations of the bonds within the molecule.

Key vibrational modes for this compound would include:

O-H Stretch: A broad absorption band characteristic of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-F Stretch: Strong absorption bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹, indicative of the carbon-fluorine bonds.

C=C Aromatic Stretch: Absorption bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-I Stretch: A weaker absorption band at lower frequencies, typically below 600 cm⁻¹.

The NIST Chemistry WebBook provides IR spectral data for the related compound 2,3,5,6-tetrafluorophenol, which can serve as a reference for interpreting the spectrum of its iodinated derivative. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Geometry and Conformation

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, scientists can construct an electron density map and determine the exact positions of each atom in the crystal lattice. weizmann.ac.ilredalyc.org This allows for the precise measurement of bond lengths, such as the C-C, C-F, C-I, C-O, and O-H bonds, as well as the bond angles within the aromatic ring and involving the substituents.

Analysis of Intermolecular Interactions and Crystal Packing

In the crystal structure of 2,2-bis[(2,3,5,6-tetrafluoro-4-iodophenoxy)methyl]propane, a derivative containing the tetrafluoroiodophenyl (TFIP) moiety, the packing is dominated by halogen bonds (XBs). nih.gov Specifically, short I⋯I and I⋯F contacts represent the strongest intermolecular forces, a finding consistent with the presence of iodine and fluorine atoms on the periphery of the molecule. nih.gov The C-I⋯F contacts are of particular interest, as their bond angles are consistent with true halogen bonds. nih.gov

Beyond halogen bonding, π–π stacking interactions between the electron-poor tetrafluoroiodophenyl rings contribute significantly to the crystal packing. nih.gov In the aforementioned derivative, these interactions occur between specific pairs of TFIP pendants, further stabilizing the structure. nih.gov Additionally, a number of short F⋯F contacts are observed, completing the network of intermolecular forces that define the crystal lattice. nih.gov

Table 1: Selected Intermolecular Interactions in a 2,3,5,6-Tetrafluoro-4-iodophenyl Derivative Interactive table with data on halogen bonds and π-π stacking interactions.

| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) |

| Halogen Bond | I⋯I | 3.7517(4) | 89.66 |

| Halogen Bond | I⋯F | - | - |

| Halogen Bond | Br⋯N | 2.840 | 177 |

| Halogen Bond | I⋯N | 2.812 | 177 |

| π–π Stacking | TFIP1/TFIP4 | - | - |

| π–π Stacking | TFIP2/TFIP3 | - | - |

| Data derived from studies on derivatives and related halogenated compounds. nih.govnih.govnih.gov |

Insights into Supramolecular Assembly Driven by Halogen and Hydrogen Bonds

The molecular structure of this compound and its derivatives makes them powerful building blocks, or "tectons," for supramolecular chemistry and crystal engineering. nih.gov The strategic placement of a hydroxyl group (a classic hydrogen bond donor), fluorine atoms (weak hydrogen bond acceptors), and an iodine atom (a strong halogen bond donor) on a rigid phenyl ring allows for the programmed assembly of complex, high-dimensional structures. nih.govacs.org This assembly is primarily driven by the directional and reliable nature of both hydrogen bonds (HBs) and halogen bonds (XBs). nih.gov

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site, such as a nitrogen or oxygen atom. acs.orgfrontiersin.org The strength of this bond can be tuned by modifying the electron-withdrawing capacity of the group attached to the halogen. acs.org The four fluorine atoms on the phenyl ring in this compound enhance the electrophilic character of the iodine atom, making it a particularly robust halogen bond donor. nih.gov

Research on co-crystals formed between derivatives like 2,3,5,6-tetrafluoro-4-iodobenzoic acid and complementary molecules, such as aminopyrimidines, demonstrates the power of combining these interactions. nih.gov In these systems, a primary structural motif is reliably formed via strong, charge-assisted hydrogen bonds, for instance, between a carboxylic acid and an amino-pyrimidine. nih.gov This initial assembly is then organized into extended one- or two-dimensional architectures by a secondary set of interactions, predominantly I⋯N halogen bonds. nih.gov

For example, in the co-crystal of 2,3,5,6-tetrafluoro-4-iodobenzoic acid with a substituted aminopyrimidine, the primary structure features an ion pair linked by N–H⁺⋯O⁻ and N–H⋯O⁻ hydrogen bonds. nih.gov These ion pairs are then connected into one-dimensional chains through a highly directional C–I⋯N halogen bond with a distance of 2.812 Å and a nearly linear angle of 177°. nih.gov This illustrates a hierarchical assembly process where different non-covalent interactions operate orthogonally to build predictable solid-state networks. nih.gov The deliberate use of both hydrogen and halogen bonds thus provides a reliable strategy for constructing extended molecular solids with precise connectivity and dimensionality. nih.gov

Table 2: Interaction Parameters in Supramolecular Assemblies Interactive table detailing hydrogen and halogen bond geometries in co-crystals.

| Interaction Type | Atoms Involved | Distance (Å) | Notes |

| Hydrogen Bond | N–H⁺⋯O⁻ | 2.646(5) | Charge-assisted interaction forming the primary motif. nih.gov |

| Hydrogen Bond | N–H⋯O⁻ | 2.801(5) | Connects protonated aminopyrimidine and carboxylate. nih.gov |

| Halogen Bond | I⋯N | 2.812 | Connects primary motifs into 1-D chains. nih.gov |

| Hydrogen Bond | N–H⁺⋯O⁻ | 2.605(2) | Proton transfer from carboxylic acid to pyrimidine (B1678525) nitrogen. nih.gov |

| Data from co-crystals of 2,3,5,6-tetrafluoro-4-iodobenzoic acid. nih.gov |

Computational and Theoretical Investigations of 2,3,5,6 Tetrafluoro 4 Iodophenol

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations offer profound insights into the electronic characteristics of 2,3,5,6-tetrafluoro-4-iodophenol, elucidating the interplay of its substituents and their influence on the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, attractive to electrophiles, while blue signifies areas of positive potential, susceptible to nucleophilic attack. Green or yellow areas represent near-zero or neutral potential. wolfram.comresearchgate.net

For this compound, MEP surface mapping reveals distinct regions of positive and negative potential that govern its interactions. The oxygen atom of the hydroxyl group and the π-system of the aromatic ring generally exhibit negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond donation. researchgate.netresearchgate.net Conversely, a region of positive electrostatic potential, known as a sigma-hole, is located on the iodine atom along the extension of the C-I bond. researchgate.netnih.gov The presence of electron-withdrawing fluorine atoms is expected to enhance the positive potential of this sigma-hole. researchgate.net

The MEP is calculated by considering the forces acting on a positive test charge (like a proton) from the molecule's electron and nuclear charge cloud. uni-muenchen.de This analysis provides a robust prediction of how the molecule will interact with other molecules, influencing phenomena such as molecular aggregation and hydrogen bonding. mdpi.com

Characterization of Sigma-Hole Formation on the Iodine Atom

A key feature of the electronic structure of this compound is the formation of a "sigma-hole" (σ-hole) on the iodine atom. A σ-hole is a region of lower electron density, and consequently more positive electrostatic potential, located on a covalently bonded halogen atom opposite to the covalent bond. nih.gov This phenomenon arises from the anisotropic distribution of electron density around the halogen. nih.gov

The term "σ-hole" was first coined to explain the positive potentials observed on the extensions of some carbon-halogen bonds. nih.gov This concept has since been extended to other elements in the periodic table. nih.govmdpi.com The formation of a σ-hole is a critical factor in enabling halogen bonding, a type of noncovalent interaction. nih.govmdpi.com

In this compound, the electron-withdrawing nature of the four fluorine atoms significantly enhances the magnitude of the positive potential of the σ-hole on the iodine atom. researchgate.netnih.gov This makes the iodine atom in this molecule a potent halogen bond donor, capable of forming strong interactions with electron-rich atoms (Lewis bases). The presence and characteristics of the σ-hole are crucial for understanding the crystal packing and supramolecular chemistry of this compound.

Inductive and Resonance Effects of Fluorine and Iodine Substituents on Aromaticity

The aromaticity of the benzene (B151609) ring in this compound is modulated by the inductive and resonance effects of the fluorine and iodine substituents.

Iodine Substituent: Iodine is less electronegative than fluorine but is more polarizable. It also exhibits both an inductive (-I) and a resonance (+R) effect. Similar to fluorine, its inductive effect withdraws electron density from the ring. The resonance effect involves the donation of its lone pair electrons to the aromatic system. The interplay of these effects influences the electron density distribution and reactivity of the ring. The presence of iodine introduces the potential for halogen bonding via its σ-hole.

The cumulative effect of four fluorine atoms and one iodine atom on the phenol (B47542) ring is a significant modification of its electronic properties compared to unsubstituted phenol. The strong inductive withdrawal by the fluorine atoms enhances the acidity of the phenolic proton and modulates the electronic character of the entire molecule.

Modeling of Noncovalent Interactions

Computational modeling is instrumental in understanding the noncovalent interactions that govern the structure and properties of molecular assemblies containing this compound.

Theoretical Studies of Halogen Bonding (XB) involving this compound

Theoretical studies have extensively investigated the halogen bonding (XB) capabilities of this compound. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). mdpi.com The electrophilic character of the halogen is due to the presence of the σ-hole. nih.govmdpi.com

In this compound, the iodine atom serves as the halogen bond donor. The presence of the four electron-withdrawing fluorine atoms significantly enhances the positive electrostatic potential of the σ-hole on the iodine, making it a strong XB donor. researchgate.netnih.gov Theoretical calculations have shown that this compound can form robust halogen bonds with a variety of halogen bond acceptors, including nitrogen-containing heterocycles and anions. nih.govresearchgate.net These interactions play a crucial role in the formation of co-crystals and other supramolecular assemblies. researchgate.net

For instance, co-crystallization of 4-iodotetrafluorophenol with tertiary amines can lead to the formation of I···O halogen bonds where the iodine atom interacts with the phenate oxygen. researchgate.net

The strength and directionality are defining characteristics of the C-I···X halogen bonds formed by this compound, where 'X' represents a halogen bond acceptor.

Strength: The strength of these halogen bonds is directly related to the magnitude of the σ-hole on the iodine atom. researchgate.net As the electron-withdrawing capacity of the substituents on the aromatic ring increases, the σ-hole becomes more positive, leading to a stronger halogen bond. researchgate.net The tetrafluoro substitution in this compound results in significantly stronger halogen bonds compared to less fluorinated or non-fluorinated analogues. researchgate.netnih.gov For example, interaction energies for charged halogen bonds can be significant, though they are weaker in a crystal-like medium (up to approximately -20 kcal/mol) compared to the gas phase. rsc.org

The table below summarizes the key computational findings regarding the noncovalent interactions of this compound.

| Interaction Type | Key Findings |

| Halogen Bonding (C-I···X) | The iodine atom acts as a strong halogen bond donor due to the enhanced σ-hole from tetrafluoro-substitution. researchgate.netnih.gov |

| Interaction Strength | Strength is tunable by aromatic substitution; fluorine atoms significantly increase bond strength. researchgate.net Charged halogen bonds can have interaction energies up to -20 kcal/mol in a simulated crystal environment. rsc.org |

| Directionality | Halogen bonds are highly directional, preferring a C-I···X angle close to 180°. nih.gov |

Competitive and Cooperative Interactions with Hydrogen Bonding (O-H···X)

In systems where both hydrogen and halogen bonding are possible, the interactions can be either competitive, leading to the preferential formation of one type of bond, or cooperative, where the formation of one bond enhances the strength of the other. In the case of this compound, its interactions with various aza-donor compounds reveal a complex interplay between O-H···N hydrogen bonds and I···N halogen bonds.

Co-crystallization of this compound with di-acceptor aza-compounds that have a twisted conformation, such as 4,4′-bipyridine and 1,3-bis(4-pyridyl)propane, results in molecular complexes where each di-acceptor moiety is connected to two phenol molecules through both a hydrogen bond and a halogen bond. This indicates a cooperative or at least a balanced competition where both interactions can be realized simultaneously. However, in complexes with planar di-acceptor moieties, either hydrogen or halogen bonds tend to form with equal propensity, but independently.

A study involving co-crystallization with cyclic secondary and tertiary amines further illuminates this interplay. With secondary amines, the formation of a hydrogen-bonded dimer is the predominant motif. scienceopen.com However, in the case of the salt formed with pyrrolidine, an unexpected observation was made. In addition to the expected N-H···O hydrogen bonds forming a dimeric structure, each oxygen atom of the phenate also engages in a halogen bond with an iodine atom from a neighboring molecule. scienceopen.com The I···O halogen bond length was found to be 3.043(1) Å, which is 87% of the sum of the van der Waals radii, indicating a significant interaction. scienceopen.com This demonstrates a scenario where hydrogen and halogen bonding coexist, with the oxygen atom acting as a dual acceptor.

Conversely, when this compound is co-crystallized with a 1:1 ratio of 4-alkoxystilbazoles, the N···H hydrogen bond is preferentially formed over the I···N halogen bond. scienceopen.com This highlights the competitive nature of these interactions, where the specific properties of the acceptor molecule can dictate the final supramolecular architecture.

Impact of Perfluorination on Halogen Bond Donor Capability

The substitution of hydrogen atoms with highly electronegative fluorine atoms on the aromatic ring has a profound impact on the halogen bonding capabilities of an attached iodine atom. This perfluorination significantly enhances the halogen bond donor strength of this compound compared to its non-fluorinated or partially fluorinated analogues.

The electron-withdrawing nature of the fluorine atoms depletes the electron density of the aromatic ring. This inductive effect leads to a more positive electrostatic potential, known as a σ-hole, on the outer side of the iodine atom along the C-I bond axis. A more positive σ-hole results in a stronger electrostatic attraction with a Lewis base (halogen bond acceptor), thereby strengthening the halogen bond.

Computational studies on various fluorinated iodobenzenes have confirmed this trend. Increasing the number of fluorine substituents on the iodobenzene (B50100) ring leads to a more negative interaction energy with a Lewis base like hydrogen cyanide, indicating a stronger halogen bond. This enhancement in halogen bond strength can be dramatic, with interactions in fully fluorinated systems being up to 100% stronger than in their non-fluorinated counterparts.

Calculation of Interaction Energies and Geometries for Molecular Complexes

In the salt of this compound with pyrrolidine, the geometry of the hydrogen and halogen bonds has been precisely determined. The N-H···O hydrogen bond distance is approximately 1.79 Å, and the H···O···H angle within the dimeric ring is 94°. scienceopen.com Simultaneously, the oxygen atom forms a halogen bond with iodine, with a bond length of 3.043(1) Å. scienceopen.com The halogen bond is oriented perpendicular to the plane of the phenate anion. scienceopen.com

The table below summarizes key geometric parameters for selected molecular complexes of this compound.

| Interacting Molecules | Interaction Type | Bond/Interaction | Distance (Å) | Angle (°) |

| This compound & Pyrrolidinium | Hydrogen Bond | N-H···O | ~1.79 | - |

| This compound & Pyrrolidinium | Halogen Bond | I···O | 3.043(1) | - |

| This compound & Pyrrolidinium | - | H···O···H | - | 94 |

Prediction of Thermochemical Properties Relevant to Reaction Energetics

The prediction of thermochemical properties such as the enthalpy of formation and Gibbs free energy of reaction is crucial for understanding the energetics of chemical processes involving this compound. However, specific computational studies detailing these properties for this particular compound are not extensively available in the public domain.

General computational methodologies, such as those based on semi-empirical, ab initio, and density functional theory (DFT) calculations, are employed to predict such thermochemical data. These methods often utilize isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to reduce computational errors. For instance, the enthalpy of formation of a complex molecule can be calculated from the known enthalpies of formation of simpler, related molecules that constitute the isodesmic reaction.

While theoretical frameworks for the prediction of enthalpy and Gibbs free energy exist, their application to this compound and its reactions has not been specifically documented in the reviewed literature. Such studies would be valuable for a deeper understanding of its reactivity and the thermodynamic driving forces behind its complex formation.

Advanced Derivatives, Analogs, and Their Synthetic Utility

Synthesis and Reactivity of Fluorinated Iodophenyl Acetates

The phenolic hydroxyl group of 2,3,5,6-tetrafluoro-4-iodophenol can be readily converted to its corresponding acetate (B1210297) ester, 2,3,5,6-tetrafluoro-4-iodophenyl acetate. This transformation is typically achieved through standard acetylation procedures.

Synthesis: The acetylation of this compound is generally carried out by reacting the phenol (B47542) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid). The reaction is typically performed in an aprotic solvent.

Reactivity: The resulting 2,3,5,6-tetrafluoro-4-iodophenyl acetate is a stable compound where the phenolic hydroxyl group is protected. This protection can be useful in multi-step syntheses where the free hydroxyl group might interfere with subsequent reactions. The acetate group can be readily cleaved under basic or acidic conditions to regenerate the parent phenol. The reactivity of the C-I bond is retained, allowing for further functionalization through reactions such as Suzuki or Sonogashira coupling, which are common for aryl iodides. The electron-withdrawing nature of the tetrafluorinated ring influences the reactivity of the ester group, potentially making it more susceptible to nucleophilic attack compared to non-fluorinated phenyl acetates.

Development of Vinyl Ether Monomers with Halogen-Bonding Moieties

The synthesis of vinyl ether monomers incorporating the 2,3,5,6-tetrafluoro-4-iodophenyl moiety has been a significant area of research, primarily driven by the interest in halogen bonding for the development of advanced polymeric materials. researchgate.netnih.govresearchgate.net

Synthesis: These monomers are typically synthesized via a Williamson ether synthesis, where the sodium or potassium salt of this compound is reacted with a haloalkyl vinyl ether, such as 2-chloroethyl vinyl ether or 4-chlorobutyl vinyl ether. The reaction results in the formation of an ether linkage between the phenolic oxygen and the alkyl chain of the vinyl ether.

A study by Morota et al. successfully synthesized three novel vinyl ether monomers with varying spacer lengths:

2,3,5,6-tetrafluoro-4-iodophenoxyethyl vinyl ether (C2I)

2,3,5,6-tetrafluoro-4-iodophenoxybutyl vinyl ether (C4I)

2-(2,3,5,6-tetrafluoro-4-iodophenoxyethoxy)ethyl vinyl ether (O3I) researchgate.net

These monomers were then subjected to cationic polymerization. researchgate.net

Polymerization and Halogen Bonding: The resulting polymers possess pendant 2,3,5,6-tetrafluoro-4-iodophenyl groups, which act as strong halogen bond donors. The iodine atom, with its electropositive region known as a σ-hole, can form non-covalent interactions with halogen bond acceptors. chemspider.com This property is crucial for creating self-assembling supramolecular structures and materials with tunable properties. The polymerization of these monomers can be controlled to produce polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net

| Monomer | Spacer Length | Polymerization Method | Key Feature | Reference |

| 2,3,5,6-tetrafluoro-4-iodophenoxyethyl vinyl ether (C2I) | Ethyl | Cationic Polymerization | Halogen Bonding Moiety | researchgate.net |

| 2,3,5,6-tetrafluoro-4-iodophenoxybutyl vinyl ether (C4I) | Butyl | Cationic Polymerization | Strong Halogen Bonding | researchgate.net |

| 2-(2,3,5,6-tetrafluoro-4-iodophenoxyethoxy)ethyl vinyl ether (O3I) | Ethoxyethyl | Cationic Polymerization | Varied Spacer for Tunability | researchgate.net |

Synthesis and Characterization of Fluorinated Iodobenzaldehydes and Iodophenylmethanols

The conversion of the phenolic group to other functional groups, such as aldehydes and alcohols, expands the synthetic utility of the 2,3,5,6-tetrafluoro-4-iodophenyl scaffold.

Synthesis of 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde: An efficient synthesis of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde has been reported. researchgate.net The process involves the protection of the aldehyde group of 2,3,5,6-tetrafluorobenzaldehyde (B28382) as a 1,3-dioxolane. This is followed by lithiation and subsequent iodination at a low temperature to introduce the iodine atom at the 4-position. Deprotection of the dioxolane yields the desired 2,3,5,6-tetrafluoro-4-iodobenzaldehyde. researchgate.net This aldehyde is a key precursor for the synthesis of more complex molecules, such as porphyrins. researchgate.net

Synthesis of (2,3,5,6-Tetrafluoro-4-iodophenyl)methanol: The corresponding alcohol, (2,3,5,6-tetrafluoro-4-iodophenyl)methanol, can be synthesized by the reduction of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde. Standard reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, are typically effective for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol. While a specific synthesis for this exact iodo-substituted alcohol is not extensively detailed in the provided search results, the synthesis of the structurally related 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol from 2,3,5,6-tetrafluoro-tere-phenylenedimethanol has been described, indicating the feasibility of such transformations within this class of compounds. researchgate.net

Related Polyfluorinated Anilines and Other Nitrogen-Containing Analogs

The introduction of a nitrogen-containing functional group, such as an amino group, onto the polyfluorinated ring system leads to the formation of polyfluorinated anilines and their derivatives. These compounds are important building blocks in medicinal chemistry and materials science.

Synthesis of Polyfluorinated Anilines: While a direct synthesis of an aniline (B41778) from this compound is not explicitly described, related polyfluorinated anilines can be synthesized through various methods. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-trifluoromethylaniline has been achieved through the thermal decomposition of N-t-butyl-2,3,5,6-tetrafluoro-4-trifluoromethylaniline. researchgate.net Another approach involves the amination of polyfluorinated aromatic compounds. For example, 2,3,4-trifluoroaniline (B1293922) can be synthesized from 1,2,3,4-tetrafluorobenzene (B1293379) by reaction with liquid ammonia (B1221849) under high pressure. osti.gov The synthesis of polyfluorinated ortho-alkynylanilines has also been reported, starting from the corresponding ortho-haloanilines via a Sonogashira reaction. rsc.org

Synthesis of Nitrogen-Containing Heterocyclic Analogs: A key nitrogen-containing analog is 2,3,5,6-tetrafluoro-4-iodopyridine. This compound can be synthesized from pentafluoropyridine (B1199360) by reaction with sodium iodide in dimethylformamide. epa.govresearchgate.net The reactivity of this iodopyridine is characterized by nucleophilic attack at the 2-position by reagents like hydroxide (B78521) and ammonia, while iodide ion appears to attack the iodo-substituent. epa.gov

Comparative Studies with Other Halogenated Phenols and Polyfluorinated Aromatic Compounds

The chemical behavior of this compound is best understood through comparative studies with other halogenated phenols and polyfluorinated aromatic compounds. These studies highlight the influence of the type and position of halogen substituents on the molecule's reactivity and properties.

Structure-Reactivity Correlations Based on Halogen Identity and Position

The reactivity of halogenated phenols in reactions like nucleophilic aromatic substitution (SNAr) is significantly influenced by the nature of the halogen atoms. Fluorine, being the most electronegative halogen, is generally a good leaving group in SNAr reactions on activated aromatic rings. The four fluorine atoms in this compound strongly activate the aromatic ring towards nucleophilic attack.

In comparative studies of halogenated phenols as inhibitors of deiodinase activity, phenolic structures containing iodine were found to be more potent inhibitors compared to their brominated, chlorinated, and fluorinated analogs. researchgate.net This suggests that the larger, more polarizable iodine atom plays a crucial role in the interaction with biological targets.

Steric and Electronic Effects of Multiple Halogen Substituents

Electronic Effects: The four fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which increases the acidity of the phenolic proton and activates the ring for nucleophilic substitution. The iodine atom also has an inductive electron-withdrawing effect, although weaker than that of fluorine. Conversely, both halogens have a resonance effect (+R effect) due to their lone pairs of electrons, which can donate electron density to the ring. For fluorine, the inductive effect typically outweighs the resonance effect. The interplay of these electronic effects governs the reactivity at different positions on the ring.

Research Applications and Prospective Directions

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and halogen bonding. wikipedia.orgtaylorandfrancis.com In this domain, 2,3,5,6-tetrafluoro-4-iodophenol and its derivatives serve as powerful tools for the rational design of complex molecular assemblies.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength of this bond can be enhanced by attaching electron-withdrawing groups to the molecule bearing the halogen. nih.gov The four fluorine atoms on the aromatic ring of this compound are strongly electron-withdrawing, which makes the iodine atom a highly effective halogen-bond donor. nih.gov

This property is strategically employed in crystal engineering to guide the formation of co-crystals with predictable structures. researchgate.net For instance, derivatives like 2,3,5,6-tetrafluoro-4-iodobenzoic acid have been co-crystallized with nitrogen-containing heteroaromatics. nih.gov In these systems, the primary organizing force is the powerful C-I···N halogen bond, which directs the assembly of the components into extended architectures. nih.govnih.gov The combination of halogen bonding with other interactions, such as hydrogen bonds (e.g., O–H⋯N), allows for a hierarchical approach to constructing intricate and predictable supramolecular structures. nih.gov

Table 1: Examples of Halogen Bonding in Supramolecular Assembly

| Halogen Bond Donor (Derivative) | Halogen Bond Acceptor | Key Interactions | Resulting Architecture |

|---|---|---|---|

| 2,3,5,6-tetrafluoro-4-iodobenzoic acid | Amino-pyrimidine derivative | I···N (halogen bond), N–H⁺⋯O⁻ (hydrogen bond) | 1-D chains nih.gov |

| 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde | Oxygen atom of another molecule | O···I (halogen bond) | Linear polymeric chains researchgate.net |

| 1,4-diiodo-tetrafluoro-benzene | N-heterocycles (e.g., pyrazine) | C-I···N (halogen bond) | Infinite 1-D chains nih.gov |

The directional and reliable nature of halogen bonds involving iodo-fluorophenyl scaffolds makes them ideal for studying self-assembly in the solid state. The crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, a direct derivative of the phenol (B47542), reveals the formation of linear polymeric chains through non-covalent O···I bonding as the primary directing interaction. researchgate.net This demonstrates how a single, strong interaction can dictate the entire assembly of molecules in a crystal lattice.

By studying these systems, researchers gain fundamental insights into how molecules recognize each other and organize into ordered solid-state materials. researchgate.net This knowledge is crucial for crystal engineering, where the goal is to design and synthesize new materials with specific topologies and, consequently, desired physical or chemical properties. researchgate.net The predictable formation of one-dimensional chains and more complex networks through the interplay of halogen and hydrogen bonds in compounds related to this compound provides a clear model for these design principles. nih.govnih.gov

Building Block in Complex Organic Synthesis

Beyond its role in supramolecular chemistry, this compound is a valuable precursor in multi-step organic synthesis, enabling the creation of highly functionalized and complex molecules.

Porphyrins are large macrocyclic compounds with significant applications in areas ranging from catalysis to medicine. wikipedia.orgnih.gov this compound serves as a key starting material for creating specialized porphyrins. An efficient synthesis has been developed for 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, which is then used as a precursor for synthesizing porphyrins like 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin. researchgate.net

The resulting electron-deficient porphyrins are of significant interest for their potential use in photodynamic therapy, electron transfer studies, and as model enzymes. researchgate.net The iodine atom on the precursor is particularly important as it provides a reactive site for further functionalization, for example, through Suzuki cross-coupling reactions, allowing for the attachment of other chemical groups to fine-tune the porphyrin's properties. researchgate.net

As a highly functionalized molecule, this compound is classified as a key organic and fluorinated building block. bldpharm.com It can be readily converted into other valuable intermediates. For example, it can be oxidized to form 2,3,5,6-tetrafluoro-4-iodobenzoic acid. nih.gov This acid, along with the corresponding aldehyde, represents a class of fluorinated fine chemicals that are not widely available but are essential for synthesizing specialty materials with unique electronic or physical properties. The presence of the reactive iodine and the stable perfluorinated ring allows these intermediates to be incorporated into a wide variety of larger, more complex structures.

Table 2: Synthesized Intermediates from this compound Precursors

| Precursor | Synthesized Intermediate |

|---|---|

| 2-(2,3,5,6-tetrafluoro-phenyl)- researchgate.netalfa-chemistry.comdioxolane | 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde researchgate.net |

| 2,3,5,6-tetrafluoro-4-iodobenzaldehyde | 2,3,5,6-tetrafluoro-4-iodobenzoic acid nih.gov |

Contribution to Polymer Chemistry

The contribution of this compound to polymer chemistry is primarily in the realm of supramolecular polymers. Unlike traditional polymers, which consist of monomers linked by covalent bonds, supramolecular polymers are formed by monomeric units held together by directional, non-covalent interactions.

A key example is found in the solid-state structure of its derivative, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde. In the crystal, molecules of this compound self-assemble into "linear polymeric chains" where the organizing force is the non-covalent, directional O···I halogen bond. researchgate.net This provides a clear and elegant demonstration of one-dimensional supramolecular polymerization driven by halogen bonding. This research helps establish and understand the principles that govern the formation of such polymers, which are of interest for developing self-healing and responsive materials.

Exploration of Novel Synthetic Pathways and Catalytic Transformations

The synthesis of this compound can be approached from its non-iodinated precursor, 2,3,5,6-tetrafluorophenol (B1216870). A common method for the synthesis of 2,3,5,6-tetrafluorophenol involves the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with an organic lithium agent, followed by reaction with a boric acid ester and subsequent oxidation. google.com Another patented method describes its preparation from pentafluorobenzoic acid. google.com Once the 2,3,5,6-tetrafluorophenol is obtained, a direct electrophilic iodination can be performed to introduce the iodine atom at the C4 position.

The true synthetic utility of this compound lies in the catalytic transformations of its aryl-iodide bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Two prominent examples of such transformations are:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. nih.govchemicalbook.com Using this compound, this reaction allows for the direct attachment of alkyne groups, creating highly conjugated systems. These products can be precursors to advanced materials like organic semiconductors or nonlinear optical materials. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. google.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. google.com Reacting this compound with various arylboronic acids provides a powerful route to fluorinated biaryl compounds. These structures are important in medicinal chemistry and as building blocks for liquid crystals and polymers.

Outlook for Future Research in Perfluorinated Aryl Ether and Iodophenol Chemistry

The future research trajectory for compounds like this compound is bright, driven by the persistent demand for high-performance materials and sophisticated chemical intermediates.

In the field of perfluorinated aryl ether chemistry , the focus remains on developing polymers with ultra-low dielectric constants, superior thermal stability, and enhanced processability for next-generation electronics and aerospace applications. Monomers derived from this compound are promising candidates for creating new fluoropolymers. Future work will likely involve the synthesis and polymerization of such monomers and the characterization of the resulting materials' properties. The ability to perform post-polymerization modifications via the iodine handle is a particularly attractive feature for creating smart or functional materials.

In iodophenol chemistry , the trend is moving towards their use as versatile building blocks in complex organic synthesis. futuremarketinsights.com The unique reactivity of the C-I bond allows for a wide range of transformations, including various cross-coupling reactions, that are difficult to achieve with other halogens. acs.org Research will continue to explore new catalytic methods that leverage the reactivity of iodophenols for constructing intricate molecular architectures found in pharmaceuticals, agrochemicals, and functional dyes. The combination of high fluorination and an iodine site in this compound makes it a valuable tool for creating novel compounds with unique electronic and biological properties.

Q & A

Q. What are the standard synthetic routes for 2,3,5,6-tetrafluoro-4-iodophenol, and how is purity ensured?

The compound is typically synthesized via an SN2 reaction between deprotonated this compound and chloroethyl vinyl ether (CEVE). After synthesis, purification is achieved using column chromatography to isolate the product from unreacted starting materials and byproducts . Key quality checks include nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns and high-performance liquid chromatography (HPLC) to verify purity (>95%).

Q. How does the electronic environment of the iodine substituent influence reactivity in nucleophilic aromatic substitution?

The electron-withdrawing effects of the fluorine and iodine substituents activate the aromatic ring for nucleophilic attack. Experimental studies suggest that the para-iodine group stabilizes transition states via resonance effects, accelerating reactions like etherification or sulfonation. Kinetic data from competing reactions (e.g., with CEVE vs. other electrophiles) can quantify activation barriers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 19F NMR : Identifies fluorine substituents and confirms regiochemistry (δ -110 to -150 ppm for aromatic fluorines).

- 1H NMR : Detects hydroxyl protons (broad singlet at δ 5–6 ppm) and monitors deprotonation during synthesis.

- Mass spectrometry (HRMS) : Validates molecular weight (calc. for C6HF4IO: 319.98 g/mol) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for polymer precursor synthesis?

The iodine atom serves as a directing group for cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids replaces iodine with aryl groups. Optimizing catalyst systems (e.g., Pd(PPh3)4 with K2CO3 in dioxane) achieves yields >80%. Competing side reactions (e.g., defluorination) are minimized by controlling temperature (60–80°C) and reaction time .

Q. What strategies mitigate steric hindrance in derivatizing the phenolic hydroxyl group?

Bulky electrophiles (e.g., tert-butyl vinyl ether) require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity. Alternatively, temporary protection of the hydroxyl group as a silyl ether (e.g., TBSCl) enables subsequent functionalization. Deprotection with TBAF restores the phenol without disrupting fluorinated substituents .

Q. How do solvent polarity and temperature affect the stability of this compound in storage?

Stability studies in aprotic solvents (e.g., DMF, THF) show <5% decomposition over 6 months at -20°C. In protic solvents (e.g., methanol), iodophenol undergoes gradual hydrolysis to benzoic acid derivatives. Accelerated aging tests (40°C, 75% humidity) reveal degradation pathways via radical intermediates, detectable by ESR spectroscopy .

Methodological Notes

- Contradictions in Evidence : While emphasizes SN2 reactivity, highlights competing pathways (e.g., elimination) in polar aprotic solvents. Researchers should optimize solvent choice (DMF vs. THF) based on substrate sensitivity.

- Advanced Applications : The iodine substituent’s role in photoactive materials (e.g., coordination complexes with iron dicarbonyl) is underexplored but supported by spectral data in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products